molecular formula C12H10O3 B3060548 5-methoxynaphthalene-1-carboxylic Acid CAS No. 51934-37-3

5-methoxynaphthalene-1-carboxylic Acid

Cat. No.: B3060548
CAS No.: 51934-37-3
M. Wt: 202.21 g/mol
InChI Key: XOAHGFTUIRAVTN-UHFFFAOYSA-N
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Description

5-methoxynaphthalene-1-carboxylic acid is an organic compound with the molecular formula C₁₂H₁₀O₃ and a molecular weight of 202.21 g/mol . It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a methoxy group (-OCH₃) attached to the naphthalene ring along with a carboxylic acid group (-COOH). This compound is widely used in scientific experiments and has potential implications in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-methoxynaphthalene-1-carboxylic acid can be synthesized through various methods. One common synthetic route involves the reaction of methyl 5-methoxynaphthalene-1-carboxylate with sodium hydroxide in methanol . The reaction conditions typically involve heating the mixture to facilitate the conversion. The yield of this reaction can be as high as 85% .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis from methyl 5-methoxynaphthalene-1-carboxylate is a scalable method that can be adapted for larger-scale production .

Chemical Reactions Analysis

Types of Reactions

5-methoxynaphthalene-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or other reduced derivatives .

Scientific Research Applications

5-methoxynaphthalene-1-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-methoxynaphthalene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, influencing various biochemical processes. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methoxynaphthalene-1-carboxylic acid is unique due to the presence of both a methoxy group and a carboxylic acid group on the naphthalene ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

5-methoxynaphthalene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c1-15-11-7-3-4-8-9(11)5-2-6-10(8)12(13)14/h2-7H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOAHGFTUIRAVTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40448801
Record name 5-methoxynaphthalene-1-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40448801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51934-37-3
Record name 5-methoxynaphthalene-1-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40448801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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